molecular formula C44H76N2 B1254103 4,4'-Diheptadecyl-2,2'-bipyridine CAS No. 86137-06-6

4,4'-Diheptadecyl-2,2'-bipyridine

Cat. No.: B1254103
CAS No.: 86137-06-6
M. Wt: 633.1 g/mol
InChI Key: FJBYHEJLWYQKOV-UHFFFAOYSA-N
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Description

4,4'-Diheptadecyl-2,2'-bipyridine is a bipyridine derivative functionalized with two heptadecyl (C₁₇H₃₅) chains at the 4,4' positions. Its synthesis involves alkylation of 4,4'-dimethyl-2,2'-bipyridine using hexadecyl bromide via a lithiation pathway, yielding a lipophilic white solid with a molecular weight of ~633 g/mol (calculated from C₃₈H₆₈N₂). The reaction proceeds in 32% yield under optimized conditions, reflecting moderate synthetic accessibility compared to simpler derivatives . Its long alkyl chains confer surfactant-like behavior, enabling applications in self-assembled materials and metal complex stabilization in non-polar environments .

Properties

CAS No.

86137-06-6

Molecular Formula

C44H76N2

Molecular Weight

633.1 g/mol

IUPAC Name

4-heptadecyl-2-(4-heptadecylpyridin-2-yl)pyridine

InChI

InChI=1S/C44H76N2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41-35-37-45-43(39-41)44-40-42(36-38-46-44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-40H,3-34H2,1-2H3

InChI Key

FJBYHEJLWYQKOV-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC1=CC(=NC=C1)C2=NC=CC(=C2)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=CC(=NC=C1)C2=NC=CC(=C2)CCCCCCCCCCCCCCCCC

Synonyms

4,4'-diheptadecyl-2,2'-bipyridine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Bipyridine Derivatives

Key Observations :

  • Substituent Position : The 4,4' substitution pattern in diheptadecyl-bipyridine contrasts with 3,3'-dialkyl derivatives (e.g., 3,3'-diheptadecyl-4,4'-bipyridine), which exhibit distinct steric and electronic profiles affecting self-assembly and metal coordination .
  • Synthetic Complexity : Derivatives with electron-withdrawing groups (e.g., Br, CN) or polar functionalities (COOH) are often more straightforward to synthesize in high yields compared to long-chain alkylated variants .

Physicochemical Properties

Property 4,4'-Diheptadecyl-2,2'-bipyridine 4,4'-Dimethyl-2,2'-bipyridine 2,2'-Bipyridine-4,4'-dicarboxylic acid
Solubility Lipophilic (soluble in hexane, ether) Polar aprotic solvents (THF, DMF) Polar solvents (water at high pH)
Melting Point >100°C (solid) ~128°C >250°C (decomposes)
Electronic Effects Electron-donating (alkyl chains) Weakly electron-donating Electron-withdrawing (COOH)
Applications Surfactant complexes, self-assembly Luminescent Eu(III) complexes Dye-sensitized solar cells

Key Comparisons :

  • Lipophilicity : The heptadecyl chains render 4,4'-diheptadecyl-2,2'-bipyridine highly lipophilic, unlike polar derivatives like dcbpy, which anchor to metal oxide surfaces in photovoltaic devices .
  • Electronic Modulation: Alkyl chains donate electrons, raising the highest occupied molecular orbital (HOMO) energy of metal complexes, whereas electron-withdrawing groups (e.g., CN, COOH) lower HOMO levels, tuning redox potentials for catalysis or light harvesting .
Catalysis and Metal Complexation
  • 4,4'-Diheptadecyl-2,2'-bipyridine : Forms stable Ru(II) and Ir(III) complexes used in photocatalytic water oxidation and optical materials. The alkyl chains enhance solubility in organic matrices (e.g., lipid bilayers) and stabilize colloidal dispersions .
  • 4,4'-Dicyano-2,2'-bipyridine: CN groups strengthen metal-ligand binding via π-backdonation, making it suitable for high-performance catalysts in organic synthesis .
  • dcbpy : Coordinates to TiO₂ in Grätzel cells, enabling efficient electron injection into semiconductors .
Material Science
  • Self-Assembly : The diheptadecyl derivative facilitates supramolecular architectures (e.g., ion channels) due to hydrophobic interactions, whereas 3,3'-dialkyl analogs form different geometries .
  • Surfactant Behavior : Used in templated mesoporous silica synthesis, contrasting with halogenated derivatives (e.g., 4,4'-dibromo-bipyridine), which serve as semiconductor intermediates .

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